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Compound of Interest

Compound Name: Emmolic acid
CAS No.: 21302-79-4
Cat. No.: B1668772
Get Quote
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Abstract & Introduction

Emmolic acid (Ceanothic acid) is a pentacyclic triterpenoid belonging to the rare ceanothane
class, characterized by an A-ring contraction (five-membered ring A) compared to the classic
lupane skeleton. Originally isolated from Embelia ribes and Ceanothus americanus, it exhibits
significant pharmacological potential, including anti-inflammatory and antimicrobial activities.

Accurate structural elucidation of Emmolic acid is challenging due to the A-ring contraction,
which alters standard triterpene chemical shifts. This guide provides a definitive protocol for its
identification, distinguishing it from common analogues like betulinic acid or oleanolic acid
using diagnostic NMR markers.

Experimental Protocol
Sample Preparation

The choice of solvent is critical for Emmolic acid due to its dicarboxylic acid nature, which can
lead to signal broadening or solubility issues in non-polar solvents.
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Preferred Solvent:Pyridine-d5 (CsDsN).

o Rationale: Excellent solubility for triterpenoid acids; prevents aggregation; provides sharp
hydroxyl and carboxyl signals; shifts signals to distinct regions compared to chlorinated
solvents.

Alternative Solvent:Methanol-d4 (CDsOD).

o Rationale: Good for general screening but may cause exchange of acidic protons,
resulting in the loss of -COOH and -OH signals.

Concentration: 10-15 mg in 0.6 mL solvent for optimum 13C sensitivity.

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP).

Instrument Parameters

e Frequency: 500 MHz or higher recommended for resolving overlapping methyl signals.
o Temperature: 298 K (25°C).
e Pulse Sequences:

o 1H: zg30 (30° pulse) with 1-2 second relaxation delay.

o 13C: zgpg30 (power-gated decoupling) with 2-3 second relaxation delay to ensure
guantitative carbonyl detection.

o 2D: HSQC, HMBC, and NOESY are mandatory for stereochemical assignment of the
contracted A-ring.

Workflow Visualization

The following diagram outlines the logical flow for confirming the Ceanothane skeleton.
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Crude Extract / Purified Fraction

'

Dissolve in Pyridine-d5
(Prevents Aggregation)

;

Acquire 1H & 13C NMR
(500 MHz+)

Check Methyl Region (0.8 - 1.7 ppm)
Are there 7 Singlets?

Yes (5x Me + 1x Isopropyl)

Check A-Ring Markers
H-2 (s) & H-3 (s/d)

H-2 (~2.5-3.2 ppm)

Check Isopropenyl Group
Exocyclic CH2 (4.6-4.9 ppm)

CONFIRMED: Emmolic Acid Re-evaluate Structure
(Ceanothane Skeleton) (Lupane/Oleanane?)

Click to download full resolution via product page

Caption: Logical decision tree for the NMR-based identification of Emmolic Acid.
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Spectral Data Analysis
Diagnostic 1H NMR Data (Pyridine-d5)

The A-ring contraction creates a unique electronic environment for protons H-1, H-2, and H-3.
Unlike typical triterpenes where H-3 is an axial doublet of doublets (dd), in Emmolic acid, the
geometry forces distinct multiplicities.

Position Shift (6 ppm) Multiplicity Assignment Logic

Methine proton at the
ring junction;

H-1 ~24-26 s (ord) ) ) )
diagnostic for A-ring

contraction.

Key Marker: The
singlet nature of H-2 is

H-2 3.18 S highly characteristic of
the ceanothane

skeleton.

Carbinol proton.

Downfield shift due to
H-3 4.99 brs/d proximity to C-1

carboxyl and ring

strain.

Exocyclic methylene

H-29a 4.60 - 4.70 brs _

(isopropenyl group).

Exocyclic methylene
H-29b 4.80-4.90 brs _

(isopropenyl group).

Includes C-23, C-24,

_ C-25, C-26, C-27, and

Methyls 0.88-1.70 7 x Singlets

C-30 (vinylic methyl
~1.70).

Diagnostic 13C NMR Data (Pyridine-d5)
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Emmolic acid is a dicarboxylic acid. The presence of two carboxyl signals and the specific
shifts of the A-ring carbons are the ultimate proof of structure.

Position Shift (6 ppm) Type Structural Insight

Carboxylic acid at the
C-1 177.9 COOH contracted ring

junction.

Carboxylic acid at
C-28 178.7 COOH position 17 (typical of

betulinic acid types).

Quaternary olefinic
C-20 151.3 Cq
carbon (Isopropenyl).

Exocyclic methylene
C-29 110.8 CH:
carbon.

Oxygenated methine;

shift is distinct from
C-3 85.0 CH-OH _

lupane (typically ~78

ppm).

Methine carbon
C-2 65.7 CH adjacent to the

carboxyl group.

Structural Validation Logic
e The "Two Carboxyl" Rule: Unlike Betulinic acid (one COOH at C-28) or Lupeol (no COOH),

Emmolic acid must show two signals >175 ppm.

e The A-Ring Contraction: In standard triterpenes (6-membered A-ring), C-3 appears around
78 ppm. In Emmolic acid (5-membered A-ring), C-3 is deshielded to ~85 ppm.

e H-2 Singlet: The absence of vicinal coupling for H-2 (appearing as a singlet) confirms the
specific stereochemistry and ring strain of the ceanothane A-ring.
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e Isolation and Synonymy

o Boyer, J. P, Eade, R. A, Locksley, H., & Simes, J. J. H. (1958).[1] Extractives of Australian
timbers. Il. Emmolic acid, a new triterpene acid from Emmenospermum alphitonioides F.
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o Note: This foundational paper establishes "Emmolic acid" and its identity.
 NMR Spectral Data (Ceanothic Acid)

o Dominguez-Carmona, D. B., et al. (2011).[3][4] Metabolites from roots of Colubrina greggii
var.[4] yucatanensis and evaluation of their antiprotozoan, cytotoxic and antiproliferative
activities.[4] Journal of the Brazilian Chemical Society, 22(7).

o Note: Provides modern 400 MHz NMR data for Ceanothic acid (Emmolic acid)
 Structural Elucidation & A-Ring Contraction

o Plaza, A., et al. (2024). Ceanothanes Derivatives as Peripheric Anionic Site and Catalytic
Active Site Inhibitors of Acetylcholinesterase. Molecules.[4][5][6][71[8][9][10][11][12][13]

o Note: Confirms the C-1/C-28 carboxyl assignments and C-3/C-2 shifts.
e PubChem Compound Summary

o Emmolic Acid (C30H4605).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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